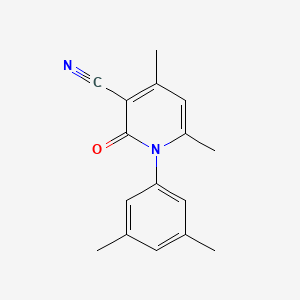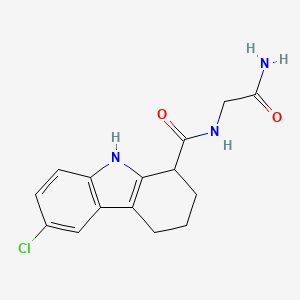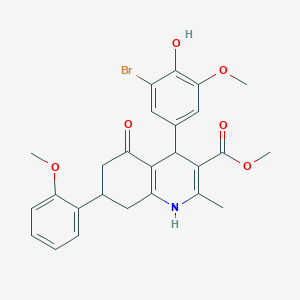![molecular formula C20H18N4O B14948254 Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-](/img/structure/B14948254.png)
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- typically involves multi-step organic synthesis. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Pyrrolidin-3-ylmethyl)isoindolin-1-one hydrochloride
- Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
Uniqueness
Isoindol-1-one, 2-pyridin-3-ylmethyl-3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro- stands out due to its unique combination of the isoindolinone and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H18N4O |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethyl)-3-(pyridin-3-ylmethylamino)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18N4O/c25-20-18-8-2-1-7-17(18)19(23-13-15-5-3-9-21-11-15)24(20)14-16-6-4-10-22-12-16/h1-12,19,23H,13-14H2 |
Clé InChI |
NFJZOEJZLZTHPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CN=CC=C3)NCC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)

![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)

![1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide](/img/structure/B14948245.png)
![5,7-dimethyl-N-(2-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B14948246.png)
![(1Z)-1-(2-hydroxy-5-nitrobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B14948260.png)
![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)
